molecular formula C8H16O B2654488 trans-3-t-Butylcyclobutanol CAS No. 1507171-83-6

trans-3-t-Butylcyclobutanol

Cat. No.: B2654488
CAS No.: 1507171-83-6
M. Wt: 128.215
InChI Key: QTUJAHPEPCHIKC-UHFFFAOYSA-N
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Description

trans-3-t-Butylcyclobutanol: is an organic compound with the molecular formula C₈H₁₆O . It is a cyclobutanol derivative where a tert-butyl group is attached to the third carbon of the cyclobutane ring. This compound is notable for its unique structural features and stereochemistry, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing trans-3-t-Butylcyclobutanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from tert-butyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclobutanone to yield this compound.

    Reduction of Ketones: Another synthetic route involves the reduction of 3-tert-butylcyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process selectively produces the trans isomer of 3-t-Butylcyclobutanol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-t-Butylcyclobutanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to yield various alcohol derivatives. Reducing agents like lithium aluminum hydride are typically used.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-tert-Butylcyclobutanone, 3-tert-Butylcyclobutanoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: 3-tert-Butylcyclobutyl chloride.

Scientific Research Applications

Chemistry:

  • trans-3-t-Butylcyclobutanol is used as a model compound in studies of stereochemistry and reaction mechanisms due to its well-defined structure and reactivity.

Biology and Medicine:

  • While specific biological and medicinal applications of this compound are limited, its derivatives may be explored for potential pharmacological activities.

Industry:

  • The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-3-t-Butylcyclobutanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the hydroxyl group is reduced to form alcohol derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    cis-3-t-Butylcyclobutanol: The cis isomer of 3-t-Butylcyclobutanol has different stereochemistry, leading to distinct physical and chemical properties.

    3-t-Butylcyclobutanone: This ketone derivative is structurally similar but lacks the hydroxyl group, resulting in different reactivity.

    3-t-Butylcyclobutanoic acid: This carboxylic acid derivative has different functional groups, leading to distinct chemical behavior.

Uniqueness: trans-3-t-Butylcyclobutanol is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a hydroxyl group. This combination of features influences its reactivity and makes it a valuable compound for studying stereochemical effects and reaction mechanisms.

Properties

IUPAC Name

3-tert-butylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJAHPEPCHIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288644
Record name cis-3-(1,1-Dimethylethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20588-76-5
Record name cis-3-(1,1-Dimethylethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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